Gamma-glutamylcysteine (TFA)

CAS No.: 283159-88-6

Cat. No.: VC2982461

Molecular Formula: C10H15F3N2O7S

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 283159-88-6 |

|---|---|

| Molecular Formula | C10H15F3N2O7S |

| Molecular Weight | 364.3 g/mol |

| IUPAC Name | (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 |

| Standard InChI Key | WBAPFIMTGPKLNF-FHAQVOQBSA-N |

| Isomeric SMILES | C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

| SMILES | C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Properties

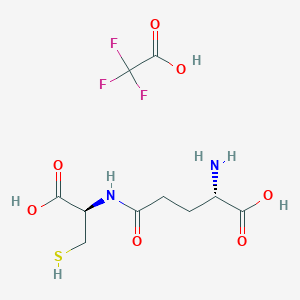

Gamma-glutamylcysteine (TFA) consists of the amino acids glutamate and cysteine linked by a gamma-peptide bond, with trifluoroacetic acid as the counterion. The compound exhibits specific structural and chemical characteristics essential for its biological functionality .

Chemical Identification and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅F₃N₂O₇S |

| Molecular Weight | 364.30 g/mol |

| CAS Number | 283159-88-6 |

| Related CAS | 636-58-8 (Gamma-glutamylcysteine) |

| Appearance | White to off-white solid powder |

| Canonical SMILES | SCC@@HNC(CCC@HC(O)=O)=O.OC(C(F)(F)F)=O |

| Chemical Name | (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

| Solubility | DMSO: ~100 mg/mL (~274.50 mM), H₂O: ~100 mg/mL (~274.50 mM) |

The compound possesses two defined atom stereocenters and contains multiple functional groups that contribute to its biochemical properties and interactions .

Biosynthesis and Production Methods

Enzymatic Synthesis

The enzymatic production of gamma-glutamylcysteine involves the following steps:

-

Synthesis of the substrate S-benzyl-L-cysteine via chemical methods

-

Addition of gamma-glutamyltranspeptidase to a mixture of S-benzyl-L-cysteine and L-glutamine

-

Separation, concentration, and crystallization of S-benzyl-gamma-L-glutamyl-L-cysteine

-

Removal of the S-benzyl protecting group to obtain gamma-L-glutamyl-L-cysteine

This enzymatic approach offers advantages including simplified operations, lower production costs, and potential for industrial-scale applications .

Chemical Synthesis

Chemical synthesis typically involves coupling reactions between protected forms of glutamate and cysteine, using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These methods require precise temperature control and continuous monitoring to maintain optimal reaction conditions for high yield and purity .

Biological Functions and Mechanisms of Action

The primary biological role of gamma-glutamylcysteine is as a precursor in GSH biosynthesis, but recent research has revealed additional independent functions of this dipeptide.

Role in Glutathione Biosynthesis

In mammalian systems, gamma-glutamylcysteine is synthesized from glutamate and cysteine in an ATP-dependent reaction catalyzed by gamma-glutamylcysteine synthetase (also known as glutamate-cysteine ligase, GCL). This represents the first and rate-limiting step in glutathione biosynthesis, with glutathione synthetase subsequently catalyzing the addition of glycine to form GSH .

Substrate Specificity for GSH Metabolic Enzymes

Research has demonstrated that gamma-glutamylcysteine can serve as a substrate for several glutathione metabolic enzymes:

| Enzyme | Substrate Specificity for γ-EC | Function |

|---|---|---|

| Glutathione Peroxidase (GPx) | Yes | Catalyzes reduction of hydrogen peroxide and organic hydroperoxides |

| Glutathione S-Transferase (GST) | Yes | Catalyzes conjugation of GSH with xenobiotics |

| Gamma-Glutamyl Transferase (GGT) | Yes | Transfers gamma-glutamyl group to acceptor amino acids |

| Glutathione Reductase (GR) | No | Reduces oxidized glutathione |

The specificity of gamma-glutamylcysteine and its disulfide form to GGT is comparable to that of GSH and GSSG, indicating its potential to supply GSH constituent amino acids through GGT-mediated degradation .

| Treatment | Effect on Mortality Rate in CLP Model | Effect on Mortality Rate in LPS Model |

|---|---|---|

| Control | 90% mortality | 80% mortality |

| γ-EC (1200 mg/kg) | Reduced to 40% | Reduced to 40% |

| NAC and GSH | Less effective than γ-EC | Less effective than γ-EC |

Administration of gamma-glutamylcysteine following either cecal ligation and puncture (CLP) surgery or lipopolysaccharide (LPS) injection significantly reduced the release of pro-inflammatory cytokines in both serum and tissues, while also alleviating lung and liver injury in treated mice .

Analytical Methods for Detection and Quantification

Several analytical methods have been developed for the detection and quantification of gamma-glutamylcysteine in various matrices.

HPLC-Fluorescence Method

An improved high-performance liquid chromatography (HPLC) method using 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole as a fluorescent reagent has been developed specifically for determining gamma-glutamylcysteine content in foodstuffs. This method achieves superior separation of gamma-glutamylcysteine derivatives from GSH derivatives by using acetic acid in the mobile phase instead of trifluoroacetic acid, resulting in a resolution (Rs) value of 5.5 compared to an Rs value of 1.4 for TFA .

Enzymatic Assays

Gamma-glutamylcysteine can be quantified using enzymatic assays such as the naphthalene-2,3-dicarboxaldehyde (NDA) fluorescence assay. NDA fluoresces upon reaction with GSH or gamma-glutamylcysteine, allowing for measurement of GCL activity expressed as the rate of gamma-glutamylcysteine formation .

LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific detection of gamma-glutamylcysteine, allowing for accurate quantification in complex biological samples at low concentrations .

Research Applications

Gamma-glutamylcysteine (TFA) has been extensively studied across multiple research domains, demonstrating significant potential for diverse applications.

Neuroprotective Effects

Studies have demonstrated that gamma-glutamylcysteine can exert neuroprotective effects, particularly in models of neurodegeneration and brain inflammation. It has been shown to reduce oxidative damage and improve cognitive function in murine models subjected to amyloid pathology, suggesting potential applications in conditions such as Alzheimer's disease .

Cellular Protection Against Oxidative Stress

In vitro research has demonstrated that gamma-glutamylcysteine protects cells from lipopolysaccharide (LPS)-induced oxidative stress by elevating intracellular GSH levels and suppressing reactive oxygen species accumulation. This protective effect extends to various cell types including macrophages, endothelial cells, and neurons .

Plant Biotechnology Applications

Overexpression of bacterial gamma-glutamylcysteine synthetase in plants has been shown to increase tolerance to and accumulation of toxic metals including arsenic, cadmium, lead, mercury, and chromium. Transgenic plants with enhanced gamma-glutamylcysteine expression displayed significantly greater tolerance to toxic metal stress and exhibited higher accumulation of toxic elements in roots and shoots, suggesting potential applications in phytoremediation .

Post-Translational Regulation and Modification

Understanding the regulation of gamma-glutamylcysteine synthesis provides insights into its biological role and potential for therapeutic manipulation.

Regulation of Gamma-glutamylcysteine Synthetase

The synthesis of gamma-glutamylcysteine is regulated at multiple levels:

-

Feedback inhibition by GSH limits gamma-glutamylcysteine synthesis under normal conditions

-

Oxidative stress induces expression of GCL subunits via the Nrf2 pathway

-

Post-translational modifications affect GCL activity and holoenzyme formation

Effect of 4-Hydroxynonenal on GCL Activity

4-Hydroxynonenal (4-HNE), a product of lipid peroxidation, has been shown to post-translationally modify GCL subunits, increasing monomeric GCLC activity but reducing holoenzyme formation. This modification alters the enzyme's kinetic properties and affects gamma-glutamylcysteine production under oxidative stress conditions .

Comparative Analysis with Related Compounds

Gamma-glutamylcysteine demonstrates distinct properties when compared to related compounds involved in cellular redox homeostasis.

Comparison with Glutathione

Unlike GSH, gamma-glutamylcysteine bypasses feedback inhibition, enabling sustained GSH production under oxidative stress conditions. This property makes it particularly valuable for therapeutic applications targeting conditions associated with GSH depletion .

Comparison with N-acetyl-L-cysteine

In both in vivo and in vitro experiments, gamma-glutamylcysteine has demonstrated better therapeutic effects against inflammation compared to N-acetyl-L-cysteine (NAC). While NAC primarily serves as a cysteine donor for GSH synthesis, gamma-glutamylcysteine directly contributes to increasing intracellular GSH levels without requiring the rate-limiting GCL step .

Gamma-glutamylcysteine in Halophilic Organisms

Interestingly, halophilic archaea utilize gamma-glutamylcysteine as their primary thiol, replacing GSH due to its superior stability in high-salt environments. Gamma-glutamylcysteine autoxidizes more slowly than GSH under high-salt conditions (4.3 M NaCl), which is critical for halophile survival .

Future Research Directions and Applications

The unique properties of gamma-glutamylcysteine (TFA) suggest several promising avenues for future research and application development.

Pharmaceutical Development

The superior anti-inflammatory and antioxidant properties of gamma-glutamylcysteine compared to currently used compounds like NAC suggest significant potential for pharmaceutical development targeting conditions characterized by oxidative stress and inflammation, including neurodegenerative diseases, sepsis, and inflammatory disorders .

Dietary Supplementation

Research has demonstrated that oral administration of gamma-glutamylcysteine can significantly increase lymphocyte GSH levels in healthy participants, highlighting its potential as a dietary supplement for managing conditions associated with chronic GSH depletion .

Environmental Remediation

The ability of gamma-glutamylcysteine to enhance tolerance to and accumulation of toxic metals in plants presents opportunities for developing novel phytoremediation strategies for contaminated soil, sediments, and water .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume